3-(2,3,4-trifluorophenyl)prop-2-enoic Acid
CAS No.:
Cat. No.: VC13345981
Molecular Formula: C9H5F3O2
Molecular Weight: 202.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H5F3O2 |
---|---|
Molecular Weight | 202.13 g/mol |
IUPAC Name | 3-(2,3,4-trifluorophenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C9H5F3O2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1-4H,(H,13,14) |
Standard InChI Key | AYDLBRHSHLRVAH-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1C=CC(=O)O)F)F)F |
Canonical SMILES | C1=CC(=C(C(=C1C=CC(=O)O)F)F)F |
Introduction
Structural and Chemical Identification
3-(2,3,4-Trifluorophenyl)prop-2-enoic acid (CAS 207742-85-6) is a fluorinated cinnamic acid derivative characterized by a trifluorophenyl substituent at the 3-position of the prop-2-enoic acid backbone. Its molecular formula is C₉H₅F₃O₂, and it belongs to the class of α,β-unsaturated carboxylic acids, which are known for their reactivity in organic synthesis and potential biological activity .
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₅F₃O₂ | |
Molecular Weight | 202.14 g/mol | |
CAS Number | 207742-85-6 | |
EC Number | 671-771-4 | |
DSSTox Substance ID | DTXSID101265478 |
The compound’s structure features a 2,3,4-trifluorophenyl group attached to the central carbon of the prop-2-enoic acid moiety, creating a conjugated system that enhances its electronic and steric properties.
Physical and Chemical Properties
Limited experimental data are available for this compound, but its properties can be inferred from structurally related fluorinated cinnamic acids:
The trifluorophenyl group introduces significant electron-withdrawing effects, enhancing the acidity of the carboxylic acid group and influencing reactivity in nucleophilic additions .
Research Findings and Applications
Chemical Reactivity
The α,β-unsaturated system enables:
-
Nucleophilic additions: Reactions with amines or thiols to form conjugated adducts .
-
Cyclization: Formation of heterocyclic compounds via Michael addition or Diels-Alder reactions .
Comparative Analysis with Analogous Compounds
Challenges and Future Directions
-
Synthetic Optimization: Development of scalable, high-yield methods to overcome regio-isomerization challenges observed in similar compounds .
-
Biological Screening: Systematic evaluation of in vitro/in vivo efficacy to validate hypothesized activities.
-
Materials Science Applications: Exploration in polymer chemistry or optoelectronics due to its conjugated structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume